molecular formula C14H26N2O2 B1438429 Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate CAS No. 1172268-86-8

Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate

Cat. No. B1438429
M. Wt: 254.37 g/mol
InChI Key: IRRTYOSSILIGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate (TBC) is a novel compound with a wide range of potential applications in scientific research. TBC is a cyclic amine derivative that is composed of three carbon atoms and one nitrogen atom. It is synthesized by the condensation of tert-butyl alcohol and 9-aminobicyclo[3.3.1]non-3-ylcarbamate. This compound has unique properties that make it an attractive choice for a variety of research applications.

Scientific Research Applications

Synthesis and Scale-Up Processes

Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate is a chemical compound involved in the synthesis and scale-up processes of pharmaceuticals. A study by Li et al. (2012) detailed the practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis involved a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation, yielding the target product with high purity (Li et al., 2012).

Crystallographic Studies

The compound's derivatives have been the subject of crystallographic studies. Kant et al. (2015) synthesized and characterized (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, providing insights into its crystal structure and interactions. The compound exhibited strong N–H···O intermolecular hydrogen bonding, C–H···π interactions, and π–π stacking interaction, stabilizing the crystal packing (Kant et al., 2015).

Peptide-Based Drug Discovery

In the realm of peptide-based drug discovery, the compound serves as a scaffold for constrained peptidomimetics. Mandal et al. (2005) reported the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, which are useful as rigid dipeptide mimetics in structure-activity studies (Mandal et al., 2005).

Synthesis of Derivatives and Pharmaceutical Intermediates

The compound and its derivatives are also important in the synthesis of various pharmaceutical intermediates. Rao et al. (2013) reported the synthesis of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate, crucial for further pharmaceutical applications (Rao et al., 2013).

properties

IUPAC Name

tert-butyl N-(9-amino-3-bicyclo[3.3.1]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-7-9-5-4-6-10(8-11)12(9)15/h9-12H,4-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRTYOSSILIGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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